molecular formula C7H11N3O B13181510 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one

Cat. No.: B13181510
M. Wt: 153.18 g/mol
InChI Key: KDGPWWKUODHSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane or tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in signaling pathways related to cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-3-(1-methylpyrazol-3-yl)propan-2-one

InChI

InChI=1S/C7H11N3O/c1-10-3-2-6(9-10)4-7(11)5-8/h2-3H,4-5,8H2,1H3

InChI Key

KDGPWWKUODHSSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC(=O)CN

Origin of Product

United States

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